![molecular formula C20H20N2O5 B4579731 N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4579731.png)
N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide" often involves multi-step organic reactions, employing techniques such as nucleophilic vinylic substitution (S(N)V) reactions, as seen in the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones from β,β-difluoroenamides and fluoroynamides (Meiresonne et al., 2015). Furthermore, the N-alkenylation of hydroxamic acid derivatives to synthesize cis-enamides through vinyl benziodoxolones demonstrates the complexity and versatility of reactions employed in synthesizing such compounds (Shimbo et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds analogous to "N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide" is characterized by the presence of aromatic systems, amide bonds, and heteroatoms, contributing to their complex geometry and electronic properties. The crystal structure analysis, such as that conducted by Saeed et al. (2010) on related benzamide compounds, often reveals intricate hydrogen bonding patterns and molecular conformations, which are crucial for understanding the compound's chemical behavior and reactivity (Saeed et al., 2010).
Chemical Reactions and Properties
The chemical reactions and properties of "N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide" and related compounds are influenced by the functional groups present. For instance, the presence of the benzodioxol and benzamide groups can facilitate nucleophilic addition reactions, electrophilic aromatic substitution, and hydrogen bonding interactions. Compounds with similar structures have been studied for their reactivity in Michael addition reactions, showcasing their potential in synthetic organic chemistry (Guemas et al., 1983).
Physical Properties Analysis
The physical properties of such compounds are determined by their molecular structure, which affects their solubility, melting point, and crystallinity. For instance, the crystalline structure analysis of related compounds provides insights into their stability and solubility, which are essential for their practical applications in various fields (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal in understanding the behavior of "N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide". Studies on related benzamides and their derivatives, such as those by Patel and Patel (2010), offer valuable insights into their reactivity and potential chemical transformations, contributing to the broader knowledge of benzamide chemistry (Patel & Patel, 2010).
Scientific Research Applications
Enzymatic Resolution and Synthetic Applications
Researchers have focused on the enzymatic resolution of compounds with complex structures, aiming to prepare optically active congeners. For example, Fujii et al. (2011) investigated lipase-assisted acylation to achieve high enantiomeric excesses, demonstrating the potential of enzymatic methods in the synthesis of optically active amino alcohol congeners (M. Fujii, M. Ono, Miyuki Sato, H. Akita, 2011).
Chemoselective N-Benzoylation
The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been explored by Singh et al. (2017), showcasing the synthesis of biologically interesting compounds through selective reactions. This research opens avenues for the targeted synthesis of derivatives with potential biological activities (Tarjeet Singh, R. Lakhan, G. S. Singh, 2017).
Radical Cyclization Reactions
Luo et al. (2021) studied vinyl radical cyclization reactions to produce β-aryl-γ-lactams, highlighting a novel synthetic method for preparing α,β-unsaturated-β-aryl-γ-lactams from N-propargyl benzamides. This work demonstrates the utility of radical cyclization for constructing complex lactam structures (Chih-Hao Luo, Pei-Ling Wang, Che-Chien Chang, 2021).
Antihypertensive Activity
The synthesis and evaluation of antihypertensive activity of novel compounds have been a focus, as evidenced by Cassidy et al. (1992), who synthesized a series of compounds demonstrating activity comparable to cromakalim. This research is crucial for the development of new therapeutic agents (Frederick Cassidy, J. M. Evans, M. Hadley, Adele H. Haladij, Patricia E. Leach, G. Stemp, 1992).
Antifungal Agents
The preparation and antifungal screening of novel benzamide derivatives have been investigated, highlighting the potential of these compounds as antifungal agents. Narayana et al. (2004) synthesized a range of compounds and evaluated their antifungal activity, demonstrating the importance of chemical structure in biological activity (B. Narayana, K. K. V. Raj, B. V. Ashalatha, N. Kumari, B. Sarojini, 2004).
properties
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c23-10-4-9-21-20(25)16(22-19(24)15-5-2-1-3-6-15)11-14-7-8-17-18(12-14)27-13-26-17/h1-3,5-8,11-12,23H,4,9-10,13H2,(H,21,25)(H,22,24)/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFNOJFIOSHEJC-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCCO)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)NCCCO)/NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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